molecular formula C8H14 B2445748 Isopropenylcyclopentane CAS No. 55661-02-4

Isopropenylcyclopentane

Cat. No.: B2445748
CAS No.: 55661-02-4
M. Wt: 110.2
InChI Key: RELYPKCGIXTXRN-UHFFFAOYSA-N
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Description

Isopropenylcyclopentane is an organic compound with the molecular formula C8H14 It is a cycloalkane derivative where a cyclopentane ring is substituted with an isopropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropenylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with isopropenyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of isopropenylcyclopentadiene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired hydrogenation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. For example, oxidation with potassium permanganate can yield cyclopentanone derivatives.

    Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, such as halogenation, where halogens like chlorine or bromine replace hydrogen atoms on the cyclopentane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Chlorine, bromine, in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

Isopropenylcyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of isopropenylcyclopentane involves its interaction with various molecular targets. The isopropenyl group can participate in electrophilic addition reactions, while the cyclopentane ring provides a stable framework for these reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions.

Comparison with Similar Compounds

    Cyclopentane: A simple cycloalkane with the formula C5H10.

    Isopropylcyclopentane: A similar compound where the cyclopentane ring is substituted with an isopropyl group instead of an isopropenyl group.

Uniqueness: Isopropenylcyclopentane is unique due to the presence of the isopropenyl group, which imparts distinct reactivity compared to its isopropyl-substituted counterpart. This difference in reactivity makes this compound a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

prop-1-en-2-ylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h8H,1,3-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELYPKCGIXTXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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